molecular formula C9H7N3O3 B13223929 3-(4-Nitro-1H-imidazol-2-yl)phenol

3-(4-Nitro-1H-imidazol-2-yl)phenol

Cat. No.: B13223929
M. Wt: 205.17 g/mol
InChI Key: WVBZQNHDXCTRCH-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-imidazol-2-yl)phenol is a compound that features both a nitro group and an imidazole ring attached to a phenol moiety. The presence of these functional groups makes it a versatile compound with potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its biological activity and presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1H-imidazol-2-yl)phenol typically involves the nitration of an imidazole derivative followed by the introduction of the phenol group. One common method involves the nitration of 2-phenylimidazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-1H-imidazol-2-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications of 3-(4-Nitro-1H-imidazol-2-yl)phenol

This compound is a chemical compound with the molecular formula C9H7N3O3 . It belongs to the class of nitroimidazoles, which are known for their diverse biological activities . Research indicates that this compound has applications in chemistry and medicinal chemistry.

Chemistry

This compound serves as a building block in chemical synthesis.

Medicinal Chemistry

  • Anticancer Therapies Nitroimidazoles are explored for developing new anticancer therapies due to their radiosensitizing properties.

Antibacterial Activity of Imidazole Derivatives

Imidazoles, a class of compounds to which this compound is related, have demonstrated antibacterial activity .

  • Spectrum of Activity Imidazole derivatives have been tested against various bacteria, including S. aureus, E. coli, and B. subtilis .
  • Specific Compounds 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole derivatives showed antimicrobial potential . Another derivative, 4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(2, 3, 4-trisubstituted phenyl)-1H-imidazol-5(4H)-one, exhibited antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and B. megaterium .

Antitubercular Activity of Imidazole Derivatives

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-imidazol-2-yl)phenol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions and enzymes, modulating their activity and leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions with biomolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An imidazole derivative with antimicrobial properties.

    Tinidazole: Another imidazole derivative used as an antiprotozoal and antibacterial agent.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for the treatment of gastric ulcers.

Uniqueness

3-(4-Nitro-1H-imidazol-2-yl)phenol is unique due to the presence of both a nitro group and a phenol group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a versatile molecule for various applications. The nitro group can undergo reduction to form reactive intermediates, while the phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.

Biological Activity

3-(4-Nitro-1H-imidazol-2-yl)phenol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on a comprehensive review of recent literature.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazole ring, a nitro group, and a phenolic hydroxyl group. This unique combination allows for various interactions with biological targets, making it a versatile compound in drug development.

The biological activity of this compound primarily stems from its ability to undergo bioreduction, which generates reactive intermediates that can interact with cellular components. The imidazole ring can chelate metal ions and bind to enzymes, potentially modulating their activity. The nitro group can be reduced to form nitroso species, which are known to have cytotoxic effects against various pathogens and cancer cells .

Antimicrobial Activity

Research indicates that compounds with imidazole rings, including this compound, exhibit significant antimicrobial properties. The mechanism involves the generation of reactive oxygen species (ROS) and interference with microbial metabolic pathways. For instance, studies have shown that similar nitroimidazole derivatives are effective against anaerobic bacteria and protozoa by disrupting their cellular processes .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. It is thought to induce apoptosis in cancer cells through the activation of caspases and the generation of oxidative stress. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. The compound's ability to modulate nitric oxide (NO) production plays a crucial role in inflammation regulation. Increased NO levels can lead to the activation of signaling pathways that reduce inflammation in various tissues .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure TypeBiological Activity
MetronidazoleNitroimidazoleAntimicrobial
TinidazoleNitroimidazoleAntiprotozoal
OmeprazoleBenzimidazoleProton pump inhibitor
This compoundImidazole derivativeAntimicrobial, anticancer, anti-inflammatory

This table highlights how this compound stands out due to its multifaceted biological activities resulting from its unique structural features.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of nitroimidazoles exhibited potent activity against Helicobacter pylori, suggesting potential applications in treating gastric infections .
  • Cancer Cell Inhibition : Research demonstrated that this compound reduced cell viability in breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent .
  • Inflammation Modulation : In animal models, administration of compounds similar to this compound resulted in decreased levels of pro-inflammatory cytokines, showcasing its therapeutic potential in inflammatory diseases .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

3-(5-nitro-1H-imidazol-2-yl)phenol

InChI

InChI=1S/C9H7N3O3/c13-7-3-1-2-6(4-7)9-10-5-8(11-9)12(14)15/h1-5,13H,(H,10,11)

InChI Key

WVBZQNHDXCTRCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(N2)[N+](=O)[O-]

Origin of Product

United States

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